3-Bromo-2-fluoro-5-nitropyridine
Overview
Description
3-Bromo-2-fluoro-5-nitropyridine is an organohalogen compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its applications as a pharmaceutical intermediate and its role in various chemical reactions .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The role of 3-Bromo-2-fluoro-5-nitropyridine in this context would be as a reagent, contributing to the formation of new carbon–carbon bonds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The bromine atom in the compound would likely be replaced by an organoboron group through a transmetalation process .
Biochemical Pathways
It is known that fluoropyridines, a class of compounds to which this compound belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Pharmacokinetics
It is slightly soluble in water , which could impact its bioavailability and distribution.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This could lead to the synthesis of various biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be exceptionally mild and functional group tolerant . Additionally, the compound’s solubility could be affected by the solvent used . Its stability might also be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain precise control over reaction conditions, enhancing yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro) on the pyridine ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Bromo-2-fluoro-5-nitropyridine has diverse applications in scientific research:
Comparison with Similar Compounds
2-Bromo-5-nitropyridine: Similar in structure but lacks the fluoro substituent, affecting its reactivity and applications.
3-Fluoro-2-nitropyridine: Lacks the bromo substituent, leading to different chemical behavior and uses.
5-Bromo-2-fluoropyridine: Similar but without the nitro group, impacting its electron-withdrawing capacity and reactivity.
Uniqueness: 3-Bromo-2-fluoro-5-nitropyridine is unique due to the combined presence of bromo, fluoro, and nitro groups on the pyridine ring. This combination enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPMLSUMJHTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322952 | |
Record name | 3-bromo-2-fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-58-2 | |
Record name | 1868-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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